molecular formula C6H9N3O B1442966 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine CAS No. 1260663-66-8

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine

Cat. No.: B1442966
CAS No.: 1260663-66-8
M. Wt: 139.16 g/mol
InChI Key: DVNGOOLQHQHDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine (CAS 1260663-66-8) is a bicyclic heterocyclic compound with a molecular weight of 139.16 g/mol and the molecular formula C6H9N3O. It features a pyran ring fused to a pyrazole moiety, with a reactive amine group at the 3-position. This scaffold is frequently explored in medicinal chemistry for its diverse pharmacological potential, including applications in anticancer, antimicrobial, and anti-inflammatory research . Pyrano-pyrazole derivatives constitute an important class of compounds in medicinal chemistry due to their significant pharmacological profiles, which also encompass antibacterial activity comparable to cefazolin and ciprofloxacin, antifungal, antitumor, antioxidant, and anti-Alzheimer's activities . The compound serves as a versatile synthetic intermediate and can be synthesized via a multi-step process starting from tetrahydropyranone and diethyl oxalate, using LiHMDS as a base in THF at low temperatures, followed by cyclization with hydrazine hydrate in glacial acetic acid . Researchers value this core structure for its potential to interact with various biological targets. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-4-3-10-2-1-5(4)8-9-6/h1-3H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNGOOLQHQHDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231443
Record name Pyrano[4,3-c]pyrazol-3-amine, 1,4,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-66-8
Record name Pyrano[4,3-c]pyrazol-3-amine, 1,4,6,7-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260663-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrano[4,3-c]pyrazol-3-amine, 1,4,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate (Intermediate 2)

  • Starting Materials: Tetrahydropyranone (compound 1) and diethyl oxalate.
  • Reagents and Conditions: Lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base in tetrahydrofuran (THF) solvent.
  • Temperature: Maintained at -70 to -80 °C under argon atmosphere.
  • Procedure:
    • LiHMDS and THF are combined and cooled.
    • A solution of tetrahydropyranone and diethyl oxalate in THF is added dropwise.
    • Reaction is stirred at low temperature for 30–120 minutes.
    • The mixture is then warmed to -5 to 10 °C.
    • Quenched with water and acidified to pH 2–3 using concentrated HCl.
    • Extracted with ethyl acetate, washed with brine, and concentrated to yield crude intermediate 2.

Key Parameters:

Parameter Value/Range
Molar ratio (tetrahydropyranone:LiHMDS) 1 : 0.5–1.2
Molar ratio (tetrahydropyranone:diethyl oxalate) 1 : 0.5–1.2
Reaction time 30–120 minutes
pH adjustment 2–3 (using HCl)

Step 2: Conversion to Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Intermediate 3)

  • Starting Material: Crude intermediate 2.
  • Reagents and Conditions: Hydrazine hydrate in glacial acetic acid.
  • Temperature: 20–30 °C.
  • Procedure:
    • Intermediate 2 is dissolved in glacial acetic acid.
    • Hydrazine hydrate is added slowly.
    • The mixture is stirred overnight at 20–30 °C.
    • After reaction completion (monitored by TLC), water and ethyl acetate are added.
    • The mixture is basified to pH 8–9 using solid sodium carbonate.
    • Organic layers are separated, washed with brine, concentrated.
    • Petroleum ether is added to precipitate crude intermediate 3 as a white solid.

Key Parameters:

Parameter Value/Range
Reaction temperature 20–30 °C
Reaction time Overnight (~12–16 hours)
pH adjustment 8–9 (using Na2CO3)

Step 3: Hydrolysis to 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylic acid (Compound 4)

  • Starting Material: Crude intermediate 3.
  • Reagents and Conditions: Lithium hydroxide aqueous solution in ethanol.
  • Temperature: Initial 10–20 °C for base addition, then heated to 40–60 °C for 2–3 hours.
  • Procedure:
    • Intermediate 3 is dissolved in ethanol.
    • Aqueous lithium hydroxide is added dropwise at 10–20 °C.
    • The mixture is heated to 40–60 °C and stirred for 2–3 hours.
    • Reaction completion is confirmed by TLC.
    • The solution is concentrated, acidified to pH 1–2 with dilute HCl at 10–20 °C.
    • The precipitate is filtered, washed, and dried to obtain the acid product.

Key Parameters:

Parameter Value/Range
Base addition temperature 10–20 °C
Hydrolysis temperature 40–60 °C
Hydrolysis time 2–3 hours
pH adjustment 1–2 (using dilute HCl)

Comparative Summary Table of Key Reaction Steps

Step Starting Material(s) Reagents & Conditions Product Yield & Notes
1 Tetrahydropyranone + Diethyl oxalate LiHMDS, THF, -70 to -80 °C, argon 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate (2) Moderate yield; sensitive step
2 Intermediate 2 Hydrazine hydrate, glacial acetic acid, 20–30 °C, overnight Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (3) Good yield; white solid obtained
3 Intermediate 3 LiOH aqueous, ethanol, 10–60 °C, 2–3 hours 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole-3-carboxylic acid (4) High purity; crystalline product

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Effects

Recent studies have shown that 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine has significant anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. For instance:

  • Mechanism of Action : The compound may inhibit kinases or other enzymes that play a role in the inflammatory response. This inhibition can lead to a reduction in pro-inflammatory cytokines and mediators that exacerbate inflammatory diseases.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle regulation and modulation of signaling pathways associated with cancer progression. Notable findings include:

  • Efficacy Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to disrupt cancer cell proliferation makes it a candidate for further development as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound compared to similar compounds in the pyrazole family, the following table summarizes some related compounds:

Compound NameStructure CharacteristicsBiological ActivityUniqueness
1-HydroxypyrazoleContains hydroxyl group on pyrazoleAntimicrobial activityLacks tetrahydropyran ring
PyrazoloquinolineFused quinoline structureAntitumor propertiesMore rigid structure; different pharmacophore
TetrahydroquinolineSaturated nitrogen-containing ringNeuroprotective effectsDifferent nitrogen count; lacks pyrazole moiety
PyrazolopyrimidineContains pyrimidine ringAntiviral activityIncorporates an additional nitrogen-containing cycle

The distinct feature of this compound lies in its unique combination of both tetrahydropyran and pyrazole structures which enhances its biological activity profile compared to similar compounds.

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to its observed biological effects. For example, it may inhibit kinases or other enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Fused Rings

Thiopyrano Analogs
  • Example: 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid (CAS: 518990-20-0) Key Difference: The oxygen atom in the pyran ring is replaced by sulfur.
Indole-Fused Derivatives
  • Example: 1,3,4,5-Tetrahydropyrano[4,3-b]indoles Key Difference: Pyrazole is replaced by indole. Impact: The indole moiety introduces aromaticity and π-stacking capability, which correlates with antimicrobial activity against Bacillus cereus .
Pyridine-Fused Derivatives
  • Example: 3-Amino-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-ones Key Difference: Pyran is replaced by a pyridine ring. Impact: The pyridine nitrogen enhances basicity and influences tautomeric stability. Acylation and Ullmann reactions occur preferentially at specific nitrogen sites (N1 or N2), differing from pyrano-pyrazoles due to electronic effects .
Thiopyrano Analogs
  • Method : Sulfur incorporation via cyclization of thioesters or direct substitution .
  • Challenge : Lower yields due to sulfur’s reduced nucleophilicity.
Pyrazolo-pyridin-amines
  • Method: Condensation of α,β-unsaturated esters with malononitrile, followed by hydrazine cyclization .
  • Tautomerism : Predominantly 2H-tautomers due to fused pyridine’s electron-withdrawing effects.

Physicochemical Properties

Property Pyrano-pyrazole-3-amine Thiopyrano Analogs Pyrano-indoles
Molecular Weight (g/mol) ~154–234 ~200–250 ~250–300
LogP (Predicted) 1.2–2.5 2.0–3.0 2.5–3.5
Solubility (aq., mg/mL) Low (≤0.1) Very Low Moderate

Key Research Findings

  • Anticancer Potential: Pyrano-pyrazole-3-amine derivatives show IC50 values in the µM range against breast and colon cancer cell lines, comparable to pyrazolo-pyridin-amines but with improved selectivity .
  • Tautomeric Stability: Pyrano-pyrazole-3-amine favors the 1H-tautomer (ΔG ≈ 1.6 kcal/mol vs. 2H), whereas pyrazolo-pyridin-amines stabilize as 2H-tautomers due to ring strain and electronic effects .
  • Derivatization: Acylation of pyrano-pyrazole-3-amine occurs at N1 (80% yield), contrasting with pyrano-indoles, where N2 is reactive .

Biological Activity

1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its molecular formula C6H9N3OC_6H_9N_3O. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Recent studies have highlighted its role in anti-inflammatory processes and anticancer activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach involves the reaction of 2,4-dihydro-3H-pyrazol-3-ones with active carbonyl compounds under acidic conditions (e.g., using trifluoroacetic acid) at elevated temperatures (around 65°C) . This method emphasizes the importance of optimizing reaction conditions to enhance yield and purity.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—key mediators of inflammation .

Table 1: Anti-inflammatory Activity Data

CompoundIC50 (µg/mL)Reference
This compound60.56
Diclofenac Sodium54.65

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A549 lung cancer cells and MCF7 breast cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A54926
MCF712.50
NCI-H46042.30

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit kinases involved in cell signaling pathways associated with inflammation and cancer proliferation .

Case Studies and Research Findings

Several studies have explored the potential of pyrazole derivatives in drug design:

  • Wang et al. (2022) : Investigated indolyl-substituted pyrazole derivatives for anticancer activity against various cell lines including MCF7 and HGC-27. Their findings indicated significant growth inhibition attributed to specific structural modifications.
  • Bouabdallah et al. (2022) : Reported on N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives that exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values around 3.25 mg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-amine derivatives in academic research?

  • Methodological Answer : Multicomponent reactions (MCRs) are widely used due to their efficiency and scalability. For example, K₂HPO₄-catalyzed four-component reactions (ethyl acetoacetate, hydrazine hydrate, aryl aldehydes, malononitrile) yield 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles under mild conditions . Microwave-assisted synthesis (140°C, MeOH) with hydrazine hydrate reduces reaction time and improves regioselectivity for fused pyrazol-3-amine derivatives . Green chemistry approaches, such as ultrasound irradiation in aqueous media, enhance reaction rates and reduce environmental impact .

Q. Which characterization techniques are critical for confirming the structure and purity of synthesized derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for verifying tautomeric forms and substituent positions. For example, 1^1H NMR chemical shifts between δ 8.87–6.74 ppm confirm aromatic protons in fused pyrano-pyrazole systems .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 215–452) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures around 200–270°C observed for nitro-substituted derivatives .

Q. How do researchers design experiments to assess the antitumor activity of analogs?

  • Methodological Answer :

  • In vitro cytotoxicity assays : Compounds are screened against human cancer cell lines (e.g., HGC-27, PC-3) using MTT or SRB assays. IC₅₀ values <10 µM indicate potent activity .
  • Mechanistic studies : Histone deacetylase (HDAC) inhibition assays measure hyperacetylation of histone H3/H4 via Western blotting .
  • In vivo models : Xenograft studies (e.g., HCT-116 tumors in mice) evaluate tumor growth suppression and pharmacokinetics .

Advanced Research Questions

Q. How can researchers address conflicting data regarding regioselectivity in Ullmann and acylation reactions of pyrazol-3-amine derivatives?

  • Methodological Answer :

  • Computational modeling : Density Functional Theory (DFT) calculates the thermodynamic stability of tautomers (e.g., 1H-pyrazol-3-amine is 1.6 kcal/mol more stable than 2H-tautomers) to predict reaction sites .
  • Kinetic vs. thermodynamic control : Varying reaction conditions (e.g., temperature, solvent polarity) shifts selectivity. For example, Ullmann reactions favor N1-arylation under microwave heating (>80% yield), while acylation at N2 dominates in polar aprotic solvents .
  • Isotopic labeling : 15^{15}N-labeled substrates track nitrogen reactivity in acylation pathways .

Q. What methodological approaches are employed to evaluate the impact of tautomerism on reactivity?

  • Methodological Answer :

  • X-ray crystallography : Resolves tautomeric preferences in solid-state structures (e.g., 2H-tautomers in fused pyrano-pyrazoles due to intramolecular hydrogen bonding) .
  • Variable-temperature NMR : Monitors tautomeric equilibria in solution (e.g., coalescence temperatures >100°C indicate slow interconversion) .
  • Reactivity mapping : Comparing reaction outcomes (e.g., acylation yields) between tautomerically locked analogs isolates electronic vs. steric effects .

Q. What strategies resolve contradictions in thermal decomposition data of nitro-substituted derivatives?

  • Methodological Answer :

  • Combined DSC/TG-MS analysis : Correlates mass loss events (e.g., NO₂ release at 220–250°C) with exothermic peaks to identify decomposition pathways .
  • Isoconversional methods (e.g., Kissinger) : Calculate activation energies (EaE_a) to distinguish between autocatalytic vs. diffusion-controlled degradation mechanisms .
  • Comparative studies : Benchmark experimental data against quantum chemical calculations (e.g., bond dissociation energies of C–NO₂ bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine
Reactant of Route 2
1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.